Hirugen

Coagulation Cascade Thrombin Factor V Activation

Hirugen is a monovalent exosite‑1 probe. Unlike bivalent inhibitors (e.g., bivalirudin), it blocks fibrinogen binding without inhibiting thrombin's catalytic site. This enables precise dissection of exosite‑1‑mediated functions. 10‑fold affinity enhancement from Tyr63 sulfation ensures superior binding. Ideal for high‑resolution structural studies, thrombus‑associated thrombin research, and experiments where off‑target vasodilation must be avoided. For R&D only.

Molecular Formula C65H91N13O28S
Molecular Weight 1534.6 g/mol
CAS No. 121822-23-9
Cat. No. B1673255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHirugen
CAS121822-23-9
Synonyms63-O-sulfo-Tyr-hirudin (53-64)
asparaginyl-glycyl-aspartyl-phenylalanyl-glutamyl-glutamyl-isoleucyl-prolyl-glutamyl-glutamyl-O-sulfotyrosyl-leucine
BG 8865
BG-8865
BG8865
hirudin (53-64), O-sulfo-Tyr(63)-
hirudin (53-64), O-sulfotyrosine(63)-
hirudin dodecapeptide
hirugen
NH2-Asn-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-(SO3)Tyr-Leu-COOH
Molecular FormulaC65H91N13O28S
Molecular Weight1534.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)N(C(CC(C)C)C(=O)OS(=O)(=O)O)C(=O)C(CC2=CC=C(C=C2)O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)N
InChIInChI=1S/C65H91N13O28S/c1-5-33(4)54(76-58(95)41(19-23-51(86)87)71-56(93)39(17-21-49(82)83)72-59(96)43(28-34-10-7-6-8-11-34)75-60(97)44(30-53(90)91)70-48(81)31-69-55(92)37(66)29-47(68)80)64(101)77-25-9-12-45(77)61(98)73-40(18-22-50(84)85)57(94)74-42(20-24-52(88)89)63(100)78(46(26-32(2)3)65(102)106-107(103,104)105)62(99)38(67)27-35-13-15-36(79)16-14-35/h6-8,10-11,13-16,32-33,37-46,54,79H,5,9,12,17-31,66-67H2,1-4H3,(H2,68,80)(H,69,92)(H,70,81)(H,71,93)(H,72,96)(H,73,98)(H,74,94)(H,75,97)(H,76,95)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,103,104,105)/t33-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,54-/m0/s1
InChIKeyMGVRBUNKWISLAM-DQWUKECYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hirugen (CAS: 121822-23-9): A Defined Thrombin Exosite‑1 Probe for Anticoagulant Research


Hirugen (CAS: 121822-23-9), also known as BG 8865 or hirudin dodecapeptide, is a synthetic sulfated peptide corresponding to the C‑terminal residues 53‑64 of the natural anticoagulant hirudin [1]. It binds exclusively to the fibrinogen‑recognition exosite (exosite‑1) of alpha‑thrombin, thereby inhibiting fibrinogen binding and fibrin clot formation without occluding the enzyme's catalytic site [2].

Why In‑Class Thrombin Inhibitors Cannot Substitute for Hirugen in Exosite‑Specific Studies


Thrombin inhibitors differ fundamentally in their binding modes. Full‑length hirudin and bivalent analogs like bivalirudin (hirulog‑1) simultaneously block both the catalytic site and exosite‑1, whereas active‑site inhibitors (e.g., argatroban) target only the catalytic center [1]. In contrast, Hirugen acts as a monovalent exosite‑1‑specific probe, allowing researchers to dissect exosite‑mediated functions from catalytic activity. This mechanistic divergence translates into marked differences in functional inhibition profiles and experimental outcomes, as quantified below [2].

Quantitative Differentiation of Hirugen (CAS: 121822-23-9) Against Key Thrombin Inhibitors


Comparative Efficacy in Inhibiting Coagulation Factor Activation

Hirugen is approximately 100‑fold less potent than full‑length hirudin or the bivalent inhibitor hirulog‑1 in inhibiting the activation of Factor X, Factor V, and prothrombin in a plasma‑based system. This stark difference reflects Hirugen's exclusive targeting of exosite‑1, underscoring the critical role of catalytic‑site blockade for full anticoagulant activity [1].

Coagulation Cascade Thrombin Factor V Activation

Differential Activity Against Clot‑Bound vs. Fluid‑Phase Thrombin

Hirugen maintains equal inhibitory potency against both fluid‑phase and clot‑bound thrombin. In contrast, heparin requires a 20‑fold higher concentration to achieve the same level of inhibition on clot‑bound enzyme, and full‑length hirudin is only 50% as effective [1].

Thrombus Propagation Clot‑Bound Thrombin Heparin Resistance

Sulfation‑Dependent Increase in Thrombin Binding Affinity

The sulfation of Tyr63 in Hirugen is a critical structural determinant for high‑affinity binding. Crystallographic analysis demonstrates that this sulfation increases the binding affinity for thrombin by an order of magnitude compared to the desulfated analog [1].

Structural Biology Thrombin Binding Post‑Translational Modification

Lack of Endothelium‑Dependent Vasorelaxation Compared to Desulfated Analog

Native (sulfated) Hirugen does not induce endothelium‑dependent relaxation of porcine pulmonary arteries. Only the desulfated form (desulfated hirugen) exhibits this off‑target vasodilatory effect, mediated by NO release . Recombinant desulfato‑hirudin also lacks this activity .

Vascular Biology Endothelium Vasodilation

Optimal Application Scenarios for Hirugen Based on Quantitative Differentiation


Dissecting Exosite‑1‑Mediated Functions in Coagulation

Hirugen's 100‑fold lower potency in inhibiting Factor V activation (compared to hirudin) [1] makes it an ideal tool for studies where selective blockade of exosite‑1 is required without abolishing catalytic activity. This allows researchers to delineate exosite‑1‑dependent processes, such as fibrinogen binding and platelet activation, from other thrombin functions.

Investigating Clot‑Bound Thrombin Activity and Heparin Resistance

Given Hirugen's unimpaired activity against clot‑bound thrombin—unlike heparin's 20‑fold loss of potency [1]—it serves as a valuable probe for studying thrombus‑associated thrombin activity and the mechanisms of heparin resistance in thrombus propagation and rethrombosis models.

Structural Biology Studies Requiring a Defined, High‑Affinity Exosite‑1 Ligand

The 10‑fold affinity enhancement conferred by Tyr63 sulfation [1] positions Hirugen as the ligand of choice for high‑resolution structural studies of thrombin exosite‑1 interactions. Co‑crystallization or binding assays using the desulfated analog would yield significantly weaker signals and potentially misleading structural information.

Ex Vivo Vascular Studies Requiring a Clean Exosite‑1 Probe

In experiments involving vascular tissue, the sulfated form of Hirugen is preferable because it lacks the confounding, NO‑mediated vasodilatory activity exhibited by its desulfated analog [1]. This ensures that any observed effects are directly attributable to exosite‑1 blockade rather than off‑target vascular actions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hirugen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.